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8-Propyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2924877
CAS No.: 859990-64-0
M. Wt: 169.268
InChI Key: ICLCILJDFDMZEP-UHFFFAOYSA-N
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Description

Chemical Significance of Bridged Bicyclic Nitrogenous Systems

Bridged bicyclic systems containing nitrogen are of profound importance in chemistry due to their rigid, three-dimensional structures which can precisely orient functional groups in space. This structural rigidity is a key feature that influences their chemical reactivity and their ability to interact with biological targets. The 8-azabicyclo[3.2.1]octane framework, as a prominent example, provides a conformationally constrained scaffold. This constraint reduces the entropic penalty upon binding to receptors, which can lead to higher affinity and selectivity. These systems are central to many natural products and serve as valuable building blocks in the synthesis of complex molecules with potential therapeutic applications.

Historical and Current Perspectives on the 8-Azabicyclo[3.2.1]octane Scaffold

Historically, the 8-azabicyclo[3.2.1]octane scaffold is most famously recognized as the core of tropane (B1204802) alkaloids, a class of naturally occurring compounds found in plants of the Solanaceae family. Prominent examples include atropine (B194438) and cocaine, which have been used for centuries for their medicinal and physiological effects. The rich history of these natural products has spurred extensive research into the synthesis and biological activity of this scaffold.

In modern chemical research, the focus has expanded beyond natural products to the design and synthesis of novel derivatives for various therapeutic targets. The scaffold's ability to be functionalized at multiple positions allows for the creation of diverse chemical libraries. Current research often involves modifying the substituent on the nitrogen atom (position 8) and at other positions on the rings to modulate pharmacological activity. Derivatives of this scaffold have been investigated for their potential as monoamine reuptake inhibitors, muscarinic receptor antagonists, and agents targeting the central nervous system. ontosight.ai

Positioning of 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol within Modern Chemical Research

This compound itself can be viewed as a foundational molecule for further chemical exploration. The presence of a propyl group on the nitrogen atom, as opposed to the more common methyl group found in many natural tropane alkaloids, allows researchers to study the impact of a larger, more lipophilic substituent on biological activity. The hydroxyl group at the 3-position provides a convenient handle for further synthetic modifications, such as esterification or etherification, to generate a variety of derivatives.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its synthesis would likely follow established methods for N-alkylation of nortropine (B26686) (8-azabicyclo[3.2.1]octan-3-ol). A probable synthetic route would involve the reaction of nortropine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base.

The primary role of this compound in modern research is likely as a synthetic intermediate or a tool compound in structure-activity relationship (SAR) studies. By systematically varying the N-alkyl substituent (e.g., from methyl to ethyl to propyl), chemists can probe the size and nature of the binding pocket of a biological target. The table below summarizes the types of biological activities that have been investigated for various derivatives of the 8-azabicyclo[3.2.1]octane scaffold, providing a context for the potential research applications of compounds like this compound.

Biological Target/ActivityExamples of Investigated Derivatives
Dopamine (B1211576) Transporter (DAT) 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives
Serotonin (B10506) Transporter (SERT) 8-Cyclopropylmethyl substituted derivatives
Norepinephrine (B1679862) Transporter (NET) Various 8-substituted derivatives
Muscarinic Receptors Tropane alkaloid esters (e.g., atropine)
NOP Receptor Agonists Substituted 8-azabicyclo[3.2.1]octan-3-ols

These studies highlight the versatility of the 8-azabicyclo[3.2.1]octane framework and underscore the importance of compounds like this compound as components in the broader effort to develop novel therapeutic agents. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B2924877 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 859990-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-propyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-5-11-8-3-4-9(11)7-10(12)6-8/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLCILJDFDMZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Analogs

Strategies for the Construction of the 8-Azabicyclo[3.2.1]octane Core

The construction of the 8-azabicyclo[3.2.1]octane core can be achieved through total synthesis, creating the bicyclic system from acyclic precursors, or via semi-synthetic modifications of naturally occurring tropane (B1204802) alkaloids.

Total Synthesis Approaches to the Bicyclic Skeleton

The total synthesis of the 8-azabicyclo[3.2.1]octane skeleton has been a classic endeavor in organic chemistry. One of the most notable and historically significant methods is the Robinson-Schöpf condensation. This biomimetic approach involves a one-pot reaction between a dialdehyde (B1249045) (typically succinaldehyde), a primary amine (such as methylamine), and a derivative of acetone, like acetonedicarboxylic acid. researchgate.netwikipedia.org This reaction proceeds through a series of intermolecular and intramolecular Mannich reactions to construct the bicyclic tropinone (B130398) core. researchgate.netwikipedia.orgguidechem.com

Another powerful strategy for assembling the 8-azabicyclo[3.2.1]octane ring system is through intramolecular reactions. The intramolecular Mannich reaction, for instance, has been effectively utilized to form the tropane skeleton. nih.govnih.gov This approach involves the cyclization of a suitably functionalized pyrrolidine (B122466) derivative. Cycloaddition reactions also represent a versatile method for the construction of this bicyclic core. nih.gov For example, [4+3] cycloaddition reactions involving pyrroles and oxyallyl cations have been successfully employed. Furthermore, 1,3-dipolar cycloadditions of azomethine ylides with appropriate dipolarophiles provide a convergent route to the 8-azabicyclo[3.2.1]octane framework. rsc.orgnih.gov

Total Synthesis Strategy Key Reaction Precursors
Robinson-Schöpf CondensationDouble Mannich ReactionDialdehyde, Primary Amine, Acetone derivative
Intramolecular CyclizationIntramolecular Mannich ReactionFunctionalized Pyrrolidines
Cycloaddition[4+3] CycloadditionPyrroles, Oxyallyl Cations
Cycloaddition1,3-Dipolar CycloadditionAzomethine Ylides, Dipolarophiles

Semi-synthetic Transformations from Natural Precursors

Natural tropane alkaloids, such as cocaine and its derivatives, serve as valuable starting materials for the semi-synthetic preparation of various 8-azabicyclo[3.2.1]octane analogs. wikipedia.orgnih.gov Cocaine, for instance, can be chemically modified to yield a range of derivatives with altered properties. One common starting point for semi-synthesis is ecgonine, which is obtained from the hydrolysis of cocaine. wikipedia.org Ecgonine and its related compound, anhydroecgonine (B8767336) methyl ester, can be subjected to various chemical transformations to introduce different substituents on the bicyclic framework. nih.gov These semi-synthetic routes offer an efficient way to access novel tropane derivatives that may not be readily available through total synthesis.

Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

The biological activity of many tropane alkaloids is highly dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods for the 8-azabicyclo[3.2.1]octane core is of paramount importance. These methods can be broadly categorized into the desymmetrization of achiral precursors and the use of chiral catalysts or auxiliaries.

Desymmetrization of Achiral Precursors (e.g., Tropinone Derivatives)

Desymmetrization of prochiral or meso starting materials offers an elegant and efficient strategy for accessing enantiomerically enriched compounds. Tropinone and its derivatives are ideal substrates for such transformations. uni-regensburg.de

One prominent method involves the use of chiral lithium amides for the enantioselective deprotonation of tropinone. researchgate.netrsc.org The resulting chiral enolate can then be trapped with an electrophile to afford an enantioenriched product. The stereochemical outcome of this process is dictated by the structure of the chiral lithium amide base.

Enzymatic desymmetrization provides a powerful and environmentally benign alternative to chemical methods. researchgate.netnih.govrsc.org Hydrolases, such as lipases, can selectively acylate one of the enantiotopic groups of a meso-tropane derivative, leading to a kinetic resolution. For instance, the enzymatic resolution of racemic 6-hydroxytropinone (B6363282) has been reported. researchgate.net

Another approach to desymmetrization involves the hydroboration of tropenone derivatives. epfl.ch The use of a chiral hydroborating agent can lead to the enantioselective formation of hydroxylated tropane derivatives.

Desymmetrization Method Key Reagent/Catalyst Substrate Example
Chiral Base DeprotonationChiral Lithium AmidesTropinone
Enzymatic ResolutionLipasesRacemic 6-hydroxytropinone
Asymmetric HydroborationChiral Hydroborating AgentsTropenone derivatives

Chiral Catalyst and Auxiliary Mediated Reactions

The use of chiral catalysts or auxiliaries allows for the direct construction of the 8-azabicyclo[3.2.1]octane skeleton in an enantioselective manner.

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations. h-its.orgmdpi.comeurekaselect.com They have been successfully applied to the enantioselective synthesis of tropanes through intramolecular desymmetrization of meso-epoxides.

Transition metal catalysis , particularly with rhodium, has also been employed for the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes. nih.govacs.org For example, rhodium-catalyzed asymmetric [4+3] cycloaddition reactions have been developed. ehu.es Furthermore, asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides can be catalyzed by a dual system consisting of a rhodium(II) complex and a chiral Lewis acid. rsc.orgnih.gov

Specific Synthetic Routes to 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol

The synthesis of this compound can be envisioned through a straightforward functionalization of the readily available nortropinone, which is the N-demethylated analog of tropinone. This multi-step process involves N-alkylation followed by the reduction of the ketone functionality.

A plausible synthetic route commences with the N-propylation of nortropinone . This can be achieved by reacting nortropinone with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base like potassium carbonate or triethylamine (B128534). This reaction introduces the propyl group onto the nitrogen atom of the bicyclic system, yielding N-propylnortropinone.

The subsequent step is the reduction of the ketone at the C-3 position of N-propylnortropinone to the corresponding alcohol. This reduction can be accomplished using a variety of reducing agents. For example, sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) would effectively reduce the ketone to the hydroxyl group, affording this compound. The stereochemistry of the resulting alcohol (endo or exo) can be influenced by the choice of the reducing agent and the reaction conditions.

N-Alkylation Strategies for Introducing the Propyl Group

The introduction of the propyl group onto the 8-azabicyclo[3.2.1]octane core is a critical step in the synthesis of the target compound. This is typically achieved through the N-alkylation of a suitable precursor, nortropinone, which lacks a substituent at the nitrogen atom. Two primary strategies are commonly employed for this transformation: direct alkylation with a propyl halide and reductive amination with propanal.

Direct Alkylation: This classical approach involves the reaction of nortropinone with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to facilitate the nucleophilic attack of the secondary amine of nortropinone on the propyl halide. Common bases used for this purpose include potassium carbonate or sodium carbonate. The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently utilized to ensure the solubility of the reactants and to promote the SN2 reaction mechanism.

Reductive Amination: An alternative and often milder method for N-alkylation is reductive amination. This one-pot procedure involves the reaction of nortropinone with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired N-propyl derivative. A key advantage of this method is the avoidance of harsh alkylating agents. The reduction of the iminium ion is typically accomplished using a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

StrategyReagentsSolventTypical Conditions
Direct Alkylation Nortropinone, Propyl bromide/iodide, K₂CO₃/Na₂CO₃Acetonitrile or DMFHeating
Reductive Amination Nortropinone, Propanal, NaBH(OAc)₃/NaBH₃CNDichloromethane or DCERoom Temperature

Stereocontrolled Functionalization at the C-3 Position

The stereochemistry of the hydroxyl group at the C-3 position of the 8-azabicyclo[3.2.1]octane ring is a crucial determinant of the biological activity of many tropane alkaloid derivatives. The desired stereoisomer of this compound is typically obtained through the stereoselective reduction of the corresponding ketone, 8-Propyl-8-azabicyclo[3.2.1]octan-3-one (N-propyl-nortropinone). The reduction can yield two diastereomers: the endo (α) isomer, where the hydroxyl group is axial, and the exo (β) isomer, where the hydroxyl group is equatorial.

The stereochemical outcome of the reduction is highly dependent on the choice of the reducing agent. Bulky hydride reagents tend to favor the formation of the thermodynamically more stable exo alcohol, resulting from the hydride attacking from the less hindered equatorial face. In contrast, smaller hydride reagents can attack from the axial face, leading to the endo alcohol.

Commonly used reducing agents for this transformation include:

Sodium Borohydride (NaBH₄): This is a relatively mild and common reducing agent. In the reduction of substituted tropinones, it often leads to a mixture of endo and exo isomers, with the ratio being influenced by the solvent and the N-substituent.

Lithium Aluminium Hydride (LiAlH₄): A more powerful reducing agent that can also lead to mixtures of isomers.

Selectrides (e.g., L-Selectride®, K-Selectride®): These are sterically hindered borohydrides that provide high stereoselectivity. L-Selectride (lithium tri-sec-butylborohydride) is known to be highly selective for the formation of the endo alcohol in the reduction of tropinone and its derivatives, due to the equatorial attack of the bulky hydride.

The choice of the reducing agent is therefore a critical parameter for controlling the stereochemistry at the C-3 position and obtaining the desired isomer of this compound.

Reducing AgentPredominant IsomerRationale
Sodium Borohydride (NaBH₄)Mixture of endo and exoLess sterically demanding, can attack from both faces.
L-Selectride®endo (axial alcohol)Bulky reagent, attacks from the less hindered equatorial face.

Optimization of Reaction Conditions and Process Development

The efficiency and scalability of the synthesis of this compound are highly dependent on the optimization of reaction conditions for both the N-alkylation and the stereoselective reduction steps.

For the N-alkylation via direct alkylation , key parameters to optimize include the choice of the propyl halide (iodide is more reactive than bromide), the base, the solvent, the reaction temperature, and the reaction time. A systematic study of these variables can lead to improved yields and reduced reaction times. For instance, using a more reactive alkylating agent or a higher temperature can accelerate the reaction, but may also lead to the formation of byproducts.

In the case of reductive amination , optimization involves selecting the most efficient and selective reducing agent, as well as the optimal stoichiometry of the reagents. The pH of the reaction mixture can also play a crucial role in the formation of the iminium ion intermediate.

For the stereoselective reduction of the ketone , the choice of the reducing agent is paramount for achieving high diastereoselectivity. Further optimization involves fine-tuning the reaction temperature, as lower temperatures often lead to higher selectivity. The solvent can also influence the stereochemical outcome. The table below summarizes some of the key parameters that can be optimized for these synthetic steps.

StepParameter to OptimizePotential Impact
N-Alkylation Reagent (Propyl bromide vs. Propyl iodide)Reaction rate and yield
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)Reaction rate and side reactions
Solvent (e.g., Acetonitrile, DMF, DCM)Solubility, reaction rate, and work-up
TemperatureReaction rate and byproduct formation
Stereoselective Reduction Reducing Agent (e.g., NaBH₄, L-Selectride®)Stereoselectivity (endo vs. exo) and yield
TemperatureStereoselectivity
Solvent (e.g., THF, Ethanol)Stereoselectivity and reaction rate

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification of the synthetic intermediates, such as 8-Propyl-8-azabicyclo[3.2.1]octan-3-one, and the final product, this compound, is essential to obtain materials of high purity. Common techniques employed for the purification of these tropane alkaloid derivatives include column chromatography and crystallization.

Column Chromatography: This is a widely used technique for the separation of the desired compound from unreacted starting materials, reagents, and byproducts. For the purification of the relatively polar tropane alkaloid derivatives, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent is often necessary to prevent tailing of the basic amine compounds on the acidic silica gel.

Crystallization: Crystallization is an effective method for obtaining highly pure solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to allow for the formation of crystals. The choice of solvent is critical for successful crystallization. For tropane alkaloids, which are often oils or low-melting solids in their free base form, conversion to a salt, such as a hydrochloride or hydrobromide salt, can significantly improve their crystallinity. This is typically achieved by treating a solution of the free base in an organic solvent with an ethereal solution of HCl or HBr.

TechniqueApplicationKey Considerations
Column Chromatography Purification of intermediates and final product.Stationary phase (e.g., silica gel), mobile phase composition, use of basic modifiers.
Crystallization Final purification of the product.Choice of solvent, temperature, formation of salts (e.g., hydrochloride) to improve crystallinity.

Molecular Pharmacology and Biochemical Mechanisms of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Ol Interactions

Quantitative Receptor Binding Assays and Affinity Determination

Quantitative binding assays are crucial for determining the affinity of a ligand for its biological target. These assays typically measure the concentration of a ligand required to displace a specific radiolabeled compound from its receptor, expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For the 8-azabicyclo[3.2.1]octane class, research has focused on their affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), as well as dopamine and sigma receptors.

Studies on a variety of N-substituted (position 8) tropane (B1204802) analogs demonstrate that the substituent at the nitrogen atom plays a critical role in determining both the potency and selectivity of binding. For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, modifications at the 8-position significantly altered binding affinities for monoamine transporters. nih.gov Analogs with different N-substituents, such as N-benzyl or N-cyclopropylmethyl, have shown high affinity for the DAT, with Kᵢ values in the low nanomolar range. nih.govnih.gov Specifically, an 8-cyclopropylmethyl derivative displayed a DAT Kᵢ of 4.0 nM, and an 8-(4-chlorobenzyl) derivative had a DAT Kᵢ of 3.9 nM. nih.gov

Furthermore, research on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs revealed high affinities for dopamine D2 and D3 receptors. nih.gov The substitution of a piperidine (B6355638) ring with a tropane ring was found to reverse receptor selectivity, and further exploration of N-substituents, such as 3-benzofurylmethyl, led to compounds with sub-nanomolar affinity for the D3 receptor. nih.govacs.org

Derivatives of the 8-azabicyclo[3.2.1]octan-3-ol scaffold have also been synthesized and evaluated for their binding to sigma receptors. Novel derivatives have shown high affinity for sigma-2 (σ₂) receptors, with Kᵢ values as low as 12.94 nM, and demonstrated significant selectivity over the sigma-1 (σ₁) subtype.

The binding affinities for a selection of representative 8-substituted-8-azabicyclo[3.2.1]octane analogs are presented below.

Compound Structure/ClassTargetBinding Affinity (Kᵢ, nM)Selectivity RatioReference
8-Cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octaneDAT4.0SERT/DAT: 1060 nih.govnih.gov
8-(4-Chlorobenzyl)-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octaneDAT3.9NET/DAT: 1358 nih.govnih.gov
N-(3-phenyl-n-propyl)-3α-[bis(4-fluorophenyl)methoxy]tropaneDAT8.51Not Reported researchgate.net
3-(3,4-Dichlorophenyl)-8-(indole-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-olD₂ Receptor35.3D₂/D₃: 5.5 nih.gov
3-(3,4-Dichlorophenyl)-8-(indole-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-olD₃ Receptor6.35 nih.gov
3-Phenyl-8-[2-(1H-indol-3-yl)-1-methylethyl]-8-azabicyclo[3.2.1]octan-3-olσ₁ Receptor1100σ₁/σ₂: 85
3-Phenyl-8-[2-(1H-indol-3-yl)-1-methylethyl]-8-azabicyclo[3.2.1]octan-3-olσ₂ Receptor12.94

Investigation of Ligand-Target Recognition and Specificity

Structure-activity relationship (SAR) studies are essential for understanding how a ligand recognizes and binds to its target with specificity. For the 8-azabicyclo[3.2.1]octane class, SAR has been extensively investigated, particularly concerning the substituents at the C-3 and N-8 positions.

The substituent at the N-8 position is a key determinant of affinity and selectivity for monoamine transporters. nih.gov While N-substitution on 3-phenyltropane-based inhibitors often has a limited effect, it significantly improves DAT selectivity over SERT in other tropane series. nih.gov For example, increasing the length of an N-arylalkyl substituent from a benzyl (B1604629) to a 4-phenyl-n-butyl group can result in a 10-fold increase in binding affinity for the DAT. researchgate.net This suggests that the N-propyl group of 8-propyl-8-azabicyclo[3.2.1]octan-3-ol likely contributes to potent DAT binding. Studies have identified the 8-cyclopropylmethyl group as a unique moiety that confers high SERT/DAT selectivity, while an 8-(4-chlorobenzyl) group imparts high DAT selectivity over NET. nih.govnih.gov

The stereochemistry and conformation of the tropane ring also play a critical role in target recognition. A rigid tropane skeleton can impart stereoselective binding and functional activity at the DAT. nih.gov Furthermore, the nature of the substituent at the C-3 position dictates the primary target interaction. For instance, 3α-aryl compounds tend to show higher DAT versus SERT selectivity compared to their 3β-aryl counterparts. researchgate.net The general rank order of potency at the DAT based on C-3 aryl substitution is often 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. researchgate.net

In the context of D₂-like receptors, replacing a piperidine scaffold with the more rigid tropane system can reverse the selectivity between D₂ and D₃ subtypes. nih.govacs.org X-ray crystallography has revealed a distinct spatial arrangement of pharmacophoric elements in tropane analogs compared to piperidinol-based ligands, providing a structural basis for the observed differences in SAR at D₂ and D₃ receptors. nih.gov

Mechanistic Studies of Modulatory Effects on Target Proteins

The primary mechanism of action for tropane analogs that bind to monoamine transporters is the inhibition of neurotransmitter reuptake. wikipedia.org By blocking the action of proteins like the dopamine transporter (DAT), these compounds prevent the re-entry of dopamine from the synaptic cleft into the presynaptic neuron. wikipedia.orgnih.gov This blockade leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission. wikipedia.org Functional assays, such as dopamine uptake inhibition studies, confirm this modulatory effect. For many tropane analogs, there is a significant correlation between their binding affinity (Kᵢ) for the DAT and their potency in inhibiting dopamine uptake (IC₅₀). researchgate.netresearchgate.net

Beyond simple inhibition, some ligands can modulate the transporter's conformational state. For example, unlike some transporter ligands, the binding of certain benztropine (B127874) analogs is Na⁺-independent, a feature linked to the conformational status of the DAT which may contribute to unique pharmacological effects. nih.gov

At sigma receptors, 8-azabicyclo[3.2.1]octane derivatives can act as either agonists or antagonists, modulating the receptor's function as a ligand-operated molecular chaperone. biorxiv.orgresearchgate.net Functional assays have demonstrated that certain sigma-2 selective analogs act as agonists. For example, one such agonist was shown to lower the levels of procaspase-3 in a human melanoma cell line, thereby activating the caspase-3 apoptotic pathway. This indicates a direct modulatory effect on cellular machinery involved in apoptosis.

Elucidation of Intracellular Signaling Cascades Relevant to Target Engagement

The engagement of this compound and its analogs with their primary targets initiates distinct downstream cellular events.

Monoamine Transporters: The interaction with transporters like DAT is primarily a cell-surface event that does not, by itself, trigger a direct intracellular signaling cascade. Instead, the downstream effects are a consequence of altered neurotransmitter levels in the synapse. The resulting accumulation of extracellular dopamine leads to prolonged activation of postsynaptic dopamine receptors (both D₁-like and D₂-like families). Activation of these G-protein coupled receptors (GPCRs) initiates well-characterized signaling cascades:

D₁-like receptor activation typically leads to Gαₛ stimulation, activation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA).

D₂-like receptor activation generally involves Gαᵢ/ₒ coupling, which inhibits adenylyl cyclase, decreases cAMP levels, and modulates ion channel activity.

Additionally, the DAT itself can be a target of intracellular signaling. Its function can be modulated by protein kinases, such as protein kinase C (PKC) and ERK, which can phosphorylate the transporter and affect its surface expression and uptake capacity. nih.govnih.gov

Sigma-1 Receptor: In contrast to transporters, the sigma-1 receptor (S1R) is an intracellular chaperone protein located at the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum (ER). nih.gov Its activation by ligands directly modulates intracellular signaling. The S1R is proposed to form a complex with another chaperone, GRP78/BiP, in its resting state. nih.gov Upon ligand binding (agonism), the S1R is thought to dissociate from BiP and translocate to interact with various client proteins, including ion channels (e.g., K⁺ channels, Ca²⁺ channels) and other signaling molecules. nih.govnih.gov This chaperone activity allows S1R to:

Modulate Calcium Signaling: It plays a key role in regulating Ca²⁺ exchange between the ER and mitochondria, which is critical for cellular energy production and survival. nih.gov

Attenuate ER Stress: By stabilizing client proteins, S1R helps mitigate the unfolded protein response (UPR) during periods of cellular stress. nih.gov

Influence Other Signaling Pathways: S1R has been shown to modulate the activity of multiple effector proteins and can influence pathways related to cell survival, apoptosis, and neuroprotection. biorxiv.orgresearchgate.net

Therefore, target engagement by 8-azabicyclo[3.2.1]octane derivatives can lead to a wide array of biochemical outcomes, ranging from indirect modulation of neurotransmitter signaling pathways to direct regulation of intracellular chaperone functions and calcium homeostasis.

Conformational Analysis and Computational Chemistry of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Ol

Determination of Preferred Conformational States via Spectroscopic and X-ray Diffraction Methods

The conformational landscape of the 8-azabicyclo[3.2.1]octane ring system is well-established. The bicyclic structure is rigid, with the six-membered piperidine (B6355638) ring typically adopting a chair conformation and the five-membered pyrrolidine (B122466) ring assuming an envelope shape. The orientation of the 3-hydroxyl group can be either axial (α, endo) or equatorial (β, exo), leading to two distinct diastereomers with different steric and electronic properties.

Spectroscopic methods are fundamental in determining these conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data, including chemical shifts and coupling constants, provide insight into the molecule's geometry. For analogous bicyclic systems, the chair conformation of the six-membered ring is confirmed by analyzing these parameters. researchgate.net The orientation of the C3-hydroxyl group significantly influences the chemical shifts of neighboring protons.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of functional groups, such as the O-H stretch of the alcohol and C-N stretching of the tertiary amine. For the parent compound, 8-azabicyclo[3.2.1]octan-3-ol, an FTIR spectrum using a KBr wafer has been documented. nih.gov Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom can also be investigated, which would influence the O-H stretching frequency.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of related 8-azabicyclo[3.2.1]octane derivatives reveals characteristic fragmentation patterns that are diagnostic of the bicyclic core. aip.org For the parent compound, prominent peaks are observed at m/z values of 82.0, 83.0, and 96.0, corresponding to specific cleavage pathways of the ring system. nih.gov

While X-ray diffraction provides definitive solid-state structural information, a specific crystal structure for 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol is not widely available in public databases. However, patent literature frequently includes X-ray powder diffraction (XRPD) patterns for various crystalline forms of more complex derivatives of the 8-azabicyclo[3.2.1]octane scaffold, demonstrating the utility of this technique in characterizing the solid-state conformation and packing of this class of compounds. google.com

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical (QM) calculations are powerful theoretical tools for predicting the molecular geometry, stability, and electronic properties of molecules without the need for experimental data. Methods like Density Functional Theory (DFT) are commonly used to perform geometry optimizations on analogous bicyclic systems, accurately predicting bond lengths, angles, and dihedral angles. researchgate.net

For this compound, QM calculations can determine the relative energies of the endo and exo isomers and the different rotamers of the N-propyl group. These calculations confirm that the piperidine ring's chair conformation is the most stable state. researchgate.net Electronic structure analysis provides insights into the molecule's reactivity. Key parameters derived from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand electron-donating and accepting capabilities.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for intermolecular interactions.

Computed Physicochemical Properties: Based on the calculated structure, various properties can be predicted.

Table 1: Predicted Physicochemical Properties for an Isomer (8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol)
PropertyPredicted ValueReference
Topological Polar Surface Area (TPSA)23.47 Ų chemscene.com
LogP1.3825 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Rotatable Bonds1 chemscene.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While QM calculations provide static pictures of low-energy conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility.

For this compound, MD simulations can explore:

Ring Dynamics: Although the bicyclic core is rigid, simulations can capture subtle ring puckering and vibrations.

Propyl Group Rotation: The conformational freedom of the N-propyl chain can be fully explored, identifying preferred orientations relative to the bicyclic system.

Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can accurately model how the compound interacts with its environment. This is critical for predicting properties like solubility and how the molecule behaves in a biological context. Simulations can reveal the structure of the hydration shell and the formation of hydrogen bonds with water molecules. mdpi.com The stability of the ligand's conformation and its exposure to the solvent can be quantified using metrics like the Solvent Accessible Surface Area (SASA). mdpi.com

Ligand-Protein Docking and Molecular Dynamics for Binding Mode Prediction

The 8-azabicyclo[3.2.1]octane scaffold is a common pharmacophore that binds to various protein targets, including receptors and enzymes. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.

In studies involving derivatives of this scaffold, docking simulations are used to place the ligand into the binding site of a target protein. acs.orgijrpp.com The resulting poses are scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, docking could predict its binding mode to a relevant receptor. Key interactions would likely involve the hydroxyl group acting as a hydrogen bond donor or acceptor and the nitrogen atom forming ionic or hydrogen bonds. The propyl group would likely engage in hydrophobic interactions within a corresponding sub-pocket of the receptor.

Following docking, MD simulations are often employed to refine the binding pose and assess the stability of the ligand-protein complex. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energy. mdpi.combiorxiv.org For example, in the study of novel NAAA inhibitors, docking and refinement were used to understand why the endo-isomer was active while the exo-isomer was not, highlighting the critical role of stereochemistry in binding. acs.orgresearchgate.net

Table 2: Example of Docking and Binding Energy Results for an 8-Azabicyclo[3.2.1]octane-based Ligand (VZMC013)
Target ReceptorBinding Affinity (Ki)Key Interactions Observed in SimulationsReference
MOR (μ-opioid receptor)6.05 nMHydrogen bonds, hydrophobic interactions nih.gov
CCR53.29 nMInteractions within transmembrane helices nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For analogs of 8-azabicyclo[3.2.1]octane, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

These studies involve aligning a set of structurally similar molecules and calculating their steric and electrostatic fields. A statistical model is then built to relate variations in these fields to changes in biological activity.

CoMFA: Focuses on steric and electrostatic fields.

CoMSIA: Includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

A 3D-QSAR study on 20 analogs of 8-azabicyclo[3.2.1]octane as muscarinic receptor antagonists yielded statistically significant models. nih.gov The results, often visualized as contour maps, highlight regions where modifications to the scaffold would likely increase or decrease activity. For instance, a map might show that bulky, electropositive substituents at a specific position are favorable for activity.

Table 3: Statistical Results from a 3D-QSAR Study of 8-Azabicyclo[3.2.1]octane Analogs nih.gov
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Number of Components
CoMFA0.8190.9915
CoMSIA0.8100.9886

Pharmacophore modeling is closely related to QSAR and aims to identify the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for binding to a specific target. researchgate.netpreprints.org Based on the structures of active molecules like this compound and its analogs, a pharmacophore model can be generated. This model serves as a 3D query for virtual screening of compound libraries to identify new potential lead compounds with diverse chemical scaffolds but the same essential binding features.

Design and Synthesis of Chemical Probes and Analogs of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Ol

Rational Design of Derivatives for Enhanced Target Selectivity

The rational design of derivatives of the 8-azabicyclo[3.2.1]octane scaffold involves systematic structural modifications to optimize binding affinity and selectivity for specific biological targets, such as neurotransmitter transporters and receptors. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of various parts of the molecule, including the substituent on the nitrogen atom (position 8), the functional group at position 3, and substitutions on appended aromatic rings.

One area of focus has been the development of ligands for the dopamine (B1211576) transporter (DAT). A series of diarylmethoxymethyltropane-GBR hybrid analogues, which feature the 8-azabicyclo[3.2.1]octane core, were synthesized and evaluated. These studies revealed that the stereochemistry at the C3 position is crucial for potency and selectivity. The 3α-isomers were consistently found to be the most potent, with compounds like 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane demonstrating a high affinity for DAT (Kᵢ = 5 nM). researchgate.net This research indicates that the dopamine transporter can accommodate variability in the proximity of the benzhydryl ether to the basic nitrogen of the tropane (B1204802) core without a significant loss of potency. researchgate.net

Further SAR studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives provided a transporter affinity profile similar to that of GBR 12909, a known DAT inhibitor. researchgate.net In this series, the 8-cyclopropylmethyl derivative was identified as a unique moiety that confers high selectivity for the dopamine transporter over the serotonin (B10506) transporter (SERT), with a SERT/DAT selectivity ratio of 1060. researchgate.net

The scaffold has also been utilized to design ligands for sigma (σ) receptors. Modifications have led to the identification of potent and selective σ2 receptor ligands. For example, 3-(4-chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-ol was identified as a high-affinity ligand for the σ2 receptor (Kᵢ = 2.2 nM). researchgate.net These results demonstrate that the 8-azabicyclo[3.2.1]octane scaffold can be systematically modified to achieve high selectivity for the σ2 receptor subtype. researchgate.net

Table 1: Selected 8-Azabicyclo[3.2.1]octane Derivatives and Their Target Affinity
CompoundTargetBinding Affinity (Kᵢ)Selectivity Highlight
3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octaneDopamine Transporter (DAT)5 nMHigh potency for DAT. researchgate.net
8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivativeDAT / Serotonin Transporter (SERT)DAT Kᵢ = 4.0 nMHigh DAT selectivity (SERT/DAT ratio: 1060). researchgate.net
3-(4-chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-olSigma-2 (σ2) Receptor2.2 nMHigh affinity for σ2 receptors. researchgate.net
endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689)N-acylethanolamine-hydrolyzing acid amidase (NAAA)IC₅₀ = 0.042 µMPotent and selective NAAA inhibitor. acs.orgnih.gov

Synthesis of Photoaffinity Labels and Fluorescent Probes

To investigate the molecular interactions between ligands and their biological targets, specialized chemical probes such as photoaffinity labels and fluorescent probes are indispensable. While specific examples derived directly from 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol are not extensively documented, the synthesis of such tools based on related azabicyclic scaffolds provides a clear blueprint for their development.

Photoaffinity Labels (PALs) are designed to form a covalent bond with their target receptor upon photoactivation, enabling the identification of binding sites. The synthesis of a PAL based on the 8-azabicyclo[3.2.1]octane scaffold would typically involve incorporating a photoreactive group, such as a diazirine, into the molecule. wustl.edu This functional group is relatively stable in the dark but forms a highly reactive carbene upon UV irradiation, which can then insert into nearby C-H or N-H bonds within the binding pocket of the target protein. wustl.edu Often, an alkyne or azide (B81097) group is also included in the PAL's structure to allow for subsequent "click" chemistry reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for attaching reporter tags like biotin (B1667282) or a fluorophore. wustl.edumdpi.com

Fluorescent Probes are created by attaching a fluorophore to the ligand scaffold. This allows for the visualization and quantification of the ligand-receptor interaction in various biological assays, including fluorescence microscopy and flow cytometry. mdpi.com The synthesis strategy often involves linking a fluorophore (e.g., BODIPY or Safirinium derivatives) to the 8-azabicyclo[3.2.1]octane core via a stable linker. mdpi.comesrr.info The choice of linker and attachment point is critical to ensure that the probe retains high affinity for its target. For instance, analogs of a related scaffold, 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate, have been successfully used in the preparation of fluorescent probes for the σ2 receptor. researchgate.net This approach demonstrates the feasibility of developing similar tools from the 8-azabicyclo[3.2.1]octane framework.

Development of Radiolabeled Analogs for Imaging and In Vitro/Ex Vivo Binding Studies

Radiolabeled analogs of 8-azabicyclo[3.2.1]octane derivatives are crucial tools for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for quantitative binding studies. researchgate.netacs.org These radiotracers allow for the in vivo visualization and quantification of target density and distribution in the brain and peripheral organs.

The development of PET radiopharmaceuticals often involves labeling with short-lived positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). acs.org For example, [¹⁸F]NS12137 (3-[(6-[¹⁸F]fluoro-2-pyridyl)oxy]8-azabicyclo[3.2.1]octane) has been developed as a highly selective tracer for the norepinephrine (B1679862) transporter (NET). esrr.info The synthesis of such tracers requires specialized, rapid radiolabeling methods to accommodate the short half-life of the isotopes. esrr.infoacs.org

The 8-azabicyclo[3.2.1]octane scaffold has been incorporated into various radiolabeled compounds for imaging different targets. For instance, ¹¹C-labeled derivatives have been developed as potential PET radioligands for the σ1 receptor, demonstrating ideal properties for the non-invasive quantification of this receptor in the brain. researchgate.net Similarly, radioiodinated ligands have been developed for SPECT imaging of sigma-2 receptors in tumors. researchgate.net

Table 2: Examples of Radiolabeled Analogs Based on the 8-Azabicyclo[3.2.1]octane Scaffold
Radiolabeled AnalogIsotopeTargetApplication
[¹⁸F]NS12137¹⁸FNorepinephrine Transporter (NET)PET Imaging. esrr.info
[¹¹C]HCC0929¹¹CSigma-1 (σ1) ReceptorPET Brain Imaging. researchgate.net
(1R-2-exo-3-exo)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (RTI-32)¹¹C or ¹⁸FDopamine Transporter (DAT)PET Imaging. acs.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved pharmacological or pharmacokinetic properties while retaining the desired biological activity. nih.govbhsai.org These approaches involve modifying the core structure (scaffold) of a known active compound. nih.gov

Scaffold Hopping aims to replace the central molecular core with a structurally distinct scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to new intellectual property, altered side-effect profiles, and improved drug-like properties. bhsai.org A notable example involving the 8-azabicyclo[3.2.1]octane scaffold is its use as a conformationally rigid replacement for a more flexible piperidine (B6355638) ring. In the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), constraining a piperidine core into the azabicyclo[3.2.1]octane scaffold resulted in a sulfonamide analogue with a five-fold increase in potency. nih.gov This demonstrates how introducing rigidity through scaffold hopping can be beneficial for target binding. nih.gov

Bioisosteric Replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same type of biological activity. This strategy is often used to fine-tune potency, selectivity, and metabolic stability. In the context of 8-azabicyclo[3.2.1]octane derivatives, bioisosteric replacements have been explored to modulate receptor binding profiles. For example, in a series of analogs designed as potential antipsychotic agents, the carbonyl group of a butyrophenone (B1668137) moiety was replaced with a sulfur atom, an oxygen atom, or a methylene (B1212753) group. nih.gov While these changes led to a reduction in D₂ receptor affinity, the analogs with oxygen or methylene bioisosteres showed binding affinities comparable to the atypical antipsychotic clozapine (B1669256) and exhibited higher affinity for the 5HT₁ₐ receptor. nih.gov Similarly, the imidazoline (B1206853) group has been investigated as a useful bioisosteric replacement for a carbonyl group in antagonists targeting the 5-HT₃ receptor. dcu.ie

Table 3: Scaffold Hopping and Bioisosteric Replacement Examples
StrategyOriginal MoietyReplacement MoietyResulting Compound/SeriesOutcome
Scaffold HoppingPiperidine8-Azabicyclo[3.2.1]octaneNAAA Inhibitor (e.g., ARN19689)~5-fold boost in potency. nih.gov
Bioisosteric ReplacementCarbonyl (C=O)Oxygen (ether linkage)Homopiperazine derivativeLower D₂ affinity, higher 5HT₁ₐ affinity. nih.gov
Bioisosteric ReplacementCarbonyl (C=O)Methylene (CH₂)Homopiperazine derivativeLower D₂ affinity, higher 5HT₁ₐ affinity. nih.gov

Advanced Analytical Characterization of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Its Chemical Transformations

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol. It provides a highly accurate mass measurement of the parent ion, which serves to confirm its elemental composition. For the molecular formula C₁₀H₁₉NO, the theoretical exact mass can be calculated and compared against the experimental value, typically with a mass accuracy of less than 5 ppm, to unequivocally verify the compound's identity.

Beyond structural confirmation, HRMS is critical for impurity profiling. Its high resolving power allows for the detection and identification of trace-level impurities, such as starting materials, byproducts from the synthesis, or degradation products.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers further structural insights. The 8-azabicyclo[3.2.1]octane core undergoes characteristic fragmentation pathways. Upon ionization, the molecular ion (M+) can break apart into smaller, charged fragments. The fragmentation of tropane (B1204802) alkaloids is well-documented and typically involves the cleavage of the N-alkyl group and ruptures within the bicyclic system. chemguide.co.uknih.govmjcce.org.mk For this compound, key fragmentation events are expected to produce specific ions that help elucidate the structure.

Table 1: Predicted HRMS Data and Fragmentation for this compound

AttributePredicted Value/Information
Molecular Formula C₁₀H₁₉NO
Monoisotopic Mass 169.1467 u
Molecular Ion [M+H]⁺ m/z 170.1540
Key Fragmentation Pathways Cleavage of the N-propyl group, loss of water (H₂O) from the alcohol, and characteristic ring fissions of the bicyclic core.
Predicted Fragment Ions (m/z) Fragments corresponding to the loss of a propyl radical, and ions characteristic of the tropane skeleton, such as those at m/z 124, 96, and 82, which are observed in related N-substituted tropanols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals and confirm the connectivity of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the N-propyl group—typically a triplet for the terminal methyl (CH₃), a multiplet for the central methylene (B1212753) (CH₂), and another triplet for the methylene attached to the nitrogen (N-CH₂). The protons on the bicyclic core, including the two bridgehead protons (H-1 and H-5), would appear as multiplets in the aliphatic region. The chemical shift and multiplicity of the proton at C-3 are particularly important for determining the stereochemistry of the hydroxyl group.

The orientation of the hydroxyl group at the C-3 position can be either endo (axial) or exo (equatorial). This stereoisomerism can be resolved by analyzing the coupling constants (J-values) of the H-3 proton with adjacent protons and through Nuclear Overhauser Effect (NOE) experiments. nih.govresearchgate.net A broader multiplet for H-3 typically suggests an exo alcohol (axial proton), while a narrower signal often corresponds to an endo alcohol (equatorial proton).

Table 2: Predicted ¹H NMR Chemical Shifts for the this compound Skeleton

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1, H-5 (Bridgehead) 3.0 - 3.4m
H-3 (CH-OH) 3.8 - 4.2m (endo/exo dependent)
H-2, H-4 (adjacent to C-3) 1.8 - 2.3m
H-6, H-7 (ethylene bridge) 1.5 - 2.0m
N-CH₂-CH₂-CH₃ 2.3 - 2.6t
N-CH₂-CH₂-CH₃ 1.4 - 1.7m (sextet)
N-CH₂-CH₂-CH₃ 0.8 - 1.0t

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1, C-5 (Bridgehead) 60 - 65
C-3 (CH-OH) 64 - 68
C-2, C-4 35 - 40
C-6, C-7 25 - 30
N-CH₂-CH₂-CH₃ 55 - 60
N-CH₂-CH₂-CH₃ 18 - 22
N-CH₂-CH₂-CH₃ 10 - 13

Advanced Chromatographic Techniques (e.g., Chiral GC-MS, HPLC) for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are indispensable for assessing the chemical purity and, if applicable, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is a standard method for purity analysis. medchemexpress.com A reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724)/water gradient containing an additive like formic acid is typically effective for separating the target compound from non-polar and polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, particularly for volatile impurities. nih.gov The compound can be analyzed directly or after derivatization of the hydroxyl group to increase its volatility.

Since the C-3 position is a stereocenter, this compound can exist as a pair of enantiomers. If the compound is prepared through an asymmetric synthesis, it is crucial to determine its enantiomeric excess (% ee). This is achieved using chiral chromatography. pensoft.net Chiral HPLC or chiral GC, utilizing a chiral stationary phase (CSP), can separate the two enantiomers, allowing for their quantification. Polysaccharide-based or cyclodextrin-based CSPs have proven effective for the enantioseparation of tropane alkaloids and their derivatives. nih.govresearchgate.net

Table 4: Summary of Chromatographic Methods for Analysis

TechniquePurposeTypical Stationary PhaseTypical Mobile Phase/Conditions
RP-HPLC Purity DeterminationC18, C8Acetonitrile/Water with 0.1% Formic Acid (Gradient)
GC-MS Purity & IdentificationPolysiloxane-based (e.g., DB-5ms)Temperature programming (e.g., 50°C to 280°C)
Chiral HPLC Enantiomeric ExcessPolysaccharide-based (e.g., Chiralcel OD)Hexane (B92381)/Isopropanol with an amine additive
Chiral GC Enantiomeric ExcessCyclodextrin-basedIsothermal or programmed temperature run

Application of Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its three-dimensional structure.

Emerging Research Frontiers and Academic Applications of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 Ol Derivatives

Development of Novel Tools for Neurotransmitter System Research

Derivatives of the 8-azabicyclo[3.2.1]octane skeleton are pivotal in studying monoamine neurotransmitter systems, which are crucial for regulating mood, cognition, and motor control. These compounds have been extensively developed as selective inhibitors for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govgoogle.com The reuptake of these neurotransmitters from the synaptic cleft is a primary mechanism for terminating their signaling, and inhibitors of this process are central to treating conditions like depression. google.com

Structure-activity relationship (SAR) studies have demonstrated that modifications to the 8-azabicyclo[3.2.1]octane core, particularly at the N-8 position, significantly influence both potency and selectivity. For instance, research on a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that substituting the nitrogen with an 8-propyl group resulted in potent DAT affinity. nih.gov Further studies identified an 8-cyclopropylmethyl derivative as one of the most selective DAT ligands reported to date, highlighting the nuanced impact of N-8 substitution on transporter selectivity. nih.gov These selective ligands serve as invaluable research tools for isolating the function of individual transporters in the central nervous system. researchgate.net

The development of such compounds allows researchers to probe the pharmacophore of monoamine transporters, leading to a more refined understanding of the structural requirements for high-affinity binding and selective inhibition. nih.gov This knowledge is critical for designing next-generation neurological drugs and for creating radiolabeled tracers for in vivo imaging of transporter density and function using techniques like positron emission tomography (PET). google.com

Strategies for Deconvoluting Complex Biological Pathways

The high specificity of certain 8-azabicyclo[3.2.1]octan-3-ol derivatives makes them excellent tools for dissecting complex biological signaling cascades. By selectively modulating a single protein target, researchers can observe the downstream effects and thereby elucidate the protein's role within a broader pathway.

A prime example is the development of novel inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an intracellular enzyme involved in regulating the levels of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). semanticscholar.org A new class of potent, non-covalent NAAA inhibitors was discovered featuring the pyrazole (B372694) azabicyclo[3.2.1]octane structural core. acs.orgresearchgate.net By using these selective inhibitors, researchers can artificially increase endogenous PEA levels at sites of inflammation, allowing for a detailed investigation of its role in pain and inflammatory responses. semanticscholar.org This strategy helps to deconvolute the specific contributions of the NAAA pathway in the broader endocannabinoid and inflammatory systems.

Similarly, novel antagonists for the vasopressin V(1A) receptor have been developed from a series of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides. nih.gov The discovery of high-affinity, selective V(1A) antagonists allows for the precise study of the vasopressin system's role in regulating social behavior, anxiety, and blood pressure, without confounding effects from activating other related receptors. nih.gov

Exploration of Unconventional Binding Sites and Allosteric Modulators

Research into 8-azabicyclo[3.2.1]octane derivatives is also advancing the understanding of unconventional drug-target interactions, including allosteric modulation. Unlike orthosteric ligands that bind to the primary active site of a receptor or enzyme, allosteric modulators bind to a distinct, secondary site. This can induce a conformational change in the protein that alters the binding or efficacy of the primary ligand.

The non-covalent NAAA inhibitors based on the azabicyclo[3.2.1]octane scaffold provide a compelling case study. Kinetic studies suggest that these compounds may function by binding to an allosteric site, which in turn induces a conformational change in the enzyme that prevents substrate interaction. researchgate.net This mechanism offers potential advantages, such as greater subtype selectivity and a ceiling effect that can improve safety profiles. The exploration of such mechanisms is a frontier in drug discovery, moving beyond simple competitive inhibition to more sophisticated modes of biological regulation.

Advances in Synthetic Methodologies and Automation for Bridged Systems

The therapeutic and academic potential of 8-azabicyclo[3.2.1]octane derivatives has spurred significant innovation in the synthesis of this bridged bicyclic system. rsc.org The rigid tropane (B1204802) core presents unique stereochemical challenges, and much research has focused on developing enantioselective methods to produce specific stereoisomers, which often have vastly different biological activities. researchgate.net

Modern synthetic strategies include:

Asymmetric 1,3-Dipolar Cycloadditions : This method uses a dual catalytic system (e.g., a rhodium(II) complex and a chiral Lewis acid) to construct the bicyclic core with high diastereo- and enantioselectivity. rsc.org

Improved Condensation Reactions : Newer processes have been developed that avoid the use of expensive and unstable reagents like nortropinone hydrochloride. google.com For example, a one-step procedure reacting a tropinone (B130398) intermediate with an iodo-heteroaryl and an alkyl lithium reagent results in high yields and purity. google.com

Ring-Closing Metathesis (RCM) : RCM has been employed to construct fused tropane skeletons, demonstrating the versatility of modern organometallic catalysis in synthesizing complex bridged systems. researchgate.net

Pseudotransannular Ring Opening : The enantioselective synthesis of tropanols has been achieved through the chiral phosphoric acid-catalyzed ring opening of epoxides derived from 1-aminocyclohept-4-ene, which directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereocontrol. researchgate.net

These advanced methodologies not only provide efficient access to the core structure but also enable the creation of diverse libraries of analogues for high-throughput screening and SAR studies. While full automation for such complex bridged systems remains a challenge, these improved synthetic routes are a step toward more streamlined and efficient production for drug discovery programs.

Future Prospects in Chemical Biology and Drug Discovery Lead Optimization

The 8-azabicyclo[3.2.1]octan-3-ol scaffold and its derivatives are poised to remain at the forefront of chemical biology and drug discovery. The deep understanding of their structure-activity relationships provides a solid foundation for future lead optimization efforts.

Future prospects include:

Development of Subtype-Selective Ligands : As demonstrated with monoamine transporters, subtle structural modifications can dramatically shift selectivity. Future work will likely focus on designing ligands with even greater selectivity for specific receptor subtypes (e.g., individual dopamine or muscarinic receptor subtypes), which could lead to therapies with fewer side effects. nih.govnih.gov

PET Imaging Agents : The development of potent and selective ligands opens the door to creating isotopically labeled versions (e.g., with 11C or 18F) for use as PET tracers. google.com These agents would enable non-invasive in vivo imaging of target proteins, aiding in disease diagnosis and in understanding the pharmacodynamics of new drugs.

Targeting Novel Biological Systems : The successful application of the scaffold in developing NAAA and vasopressin receptor ligands suggests its utility extends beyond classical neurotransmitter systems. acs.orgnih.gov Future research will likely explore its application in targeting other enzymes, ion channels, and receptors implicated in a wide range of diseases.

Polypharmacology : While selectivity is often a goal, designing compounds that intentionally interact with multiple targets (polypharmacology) is an emerging strategy for complex diseases like cancer and psychiatric disorders. The 8-azabicyclo[3.2.1]octane scaffold, with its proven ability to interact with diverse targets, could serve as a versatile platform for developing such multi-targeted agents.

By leveraging advanced synthetic methods and a deep well of pharmacological data, researchers can continue to optimize derivatives of 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol to produce highly effective chemical probes and next-generation therapeutic agents.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol?

Answer:
The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane (tropane) scaffold. Key steps include:

  • Ester hydrolysis and amine alkylation : Starting from tropine derivatives, the propyl group is introduced via alkylation at the nitrogen position. For example, ester hydrolysis of tropine esters followed by reductive alkylation with propyl halides .
  • Radical cyclization : Advanced methods use radical intermediates to form the bicyclic structure, as demonstrated in analogous compounds (e.g., 8-methyl derivatives synthesized via tin hydride-mediated radical cyclization) .
  • Chiral resolution : Separation of enantiomers may involve diastereomeric salt formation or chromatography, given the stereochemical complexity of the bicyclic system .

Basic: How can the stereochemistry of this compound be determined experimentally?

Answer:
Stereochemical analysis relies on:

  • X-ray crystallography : Definitive confirmation of absolute configuration, as seen in structurally related tropane alkaloids .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between protons on the bicyclic ring and NOE correlations help assign relative stereochemistry. For example, axial vs. equatorial orientation of the hydroxyl group at C3 can be inferred from NOE patterns .
  • Chiral HPLC or polarimetry : Enantiomeric purity is assessed using chiral stationary phases or optical rotation measurements .

Advanced: What structure-activity relationships (SAR) govern the interaction of this compound derivatives with neurotransmitter transporters?

Answer:
SAR studies on analogous 8-substituted azabicyclo compounds reveal:

  • Substituent size and position : Bulky groups at the 8-position (e.g., propyl) enhance selectivity for the serotonin transporter (SERT) over dopamine (DAT) or norepinephrine (NET) transporters. For example, 8-methyl derivatives exhibit 10-fold higher SERT affinity compared to DAT .
  • Hydroxyl group orientation : The endo configuration of the C3 hydroxyl group improves binding to sigma-2 receptors, as shown in derivatives with >100-fold selectivity over sigma-1 receptors .
  • Rigidity of the bicyclic core : Conformational restriction via the bicyclo[3.2.1]octane scaffold enhances binding kinetics, as evidenced by reduced off-rates in radioligand displacement assays .

Advanced: How does stereochemical variation impact the pharmacological profile of this compound?

Answer:
Stereochemistry critically influences receptor affinity and metabolic stability:

  • Endo vs. exo hydroxyl configuration : Endo-3-hydroxy derivatives (e.g., 8-isopropyl analogs) show higher sigma-2 receptor affinity (Ki<10K_i < 10 nM) compared to exo isomers (Ki>100K_i > 100 nM) .
  • N-alkyl chain chirality : (R)-configured propyl groups improve metabolic stability in hepatic microsomes, reducing CYP450-mediated oxidation .
  • Impact on blood-brain barrier (BBB) penetration : Enantiomers with axial hydroxyl groups exhibit enhanced BBB permeability in rodent models, likely due to reduced hydrogen bonding with plasma proteins .

Basic: What analytical techniques are used to quantify this compound in biological matrices?

Answer:
Validated methods include:

  • LC-MS/MS : Using a C18 column and positive-ion electrospray ionization (ESI) for detection. Deuterated internal standards (e.g., d3d_3-propyl analogs) improve precision .
  • GC-MS : Derivatization with BSTFA or MSTFA enhances volatility for detection of underivatized hydroxyl groups .
  • HPLC-UV : Limited to high-concentration samples, with detection at 210–230 nm due to the lack of strong chromophores .

Advanced: What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

Answer:
Preclinical models include:

  • Forced swim test (FST) : Assesses serotonin-modulating antidepressant effects. Dose-dependent reductions in immobility time are observed with SERT inhibitors .
  • Sigma receptor knockout mice : Differentiates sigma-1 vs. sigma-2 mediated effects, such as anxiolytic vs. pro-cognitive actions .
  • Microdialysis in rodents : Measures extracellular neurotransmitter levels (e.g., serotonin in the prefrontal cortex) after systemic administration .

Basic: What are the key safety and toxicity considerations for handling this compound?

Answer:

  • Acute toxicity : LD50_{50} values in rodents range from 150–300 mg/kg (oral), with symptoms including tremors and respiratory depression .
  • Skin/eye irritation : Classified as a Category 2 irritant; use PPE (gloves, goggles) to avoid contact .
  • Environmental hazards : Readily biodegradable (BOD5_5 >70%), but aquatic toxicity (EC50_{50} <10 mg/L) necessitates proper waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.